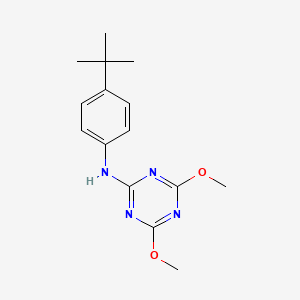![molecular formula C14H16ClN3O B3005254 2-Chloro-1-[4-(1H-indol-4-yl)piperazin-1-yl]ethanone CAS No. 349671-90-5](/img/structure/B3005254.png)
2-Chloro-1-[4-(1H-indol-4-yl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-[4-(1H-indol-4-yl)piperazin-1-yl]ethanone, also known as BU224, is a compound that has been studied for its potential use in treating various neurological disorders. This compound has been found to have a high affinity for the serotonin 5-HT2C receptor, which is involved in regulating mood, appetite, and other physiological processes.
Mechanism Of Action
2-Chloro-1-[4-(1H-indol-4-yl)piperazin-1-yl]ethanone acts as a selective agonist for the serotonin 5-HT2C receptor. This receptor is involved in regulating mood, appetite, and other physiological processes. Activation of the 5-HT2C receptor by 2-Chloro-1-[4-(1H-indol-4-yl)piperazin-1-yl]ethanone leads to an increase in the release of serotonin, which is a neurotransmitter that plays a key role in regulating mood and behavior.
Biochemical and Physiological Effects:
2-Chloro-1-[4-(1H-indol-4-yl)piperazin-1-yl]ethanone has been found to have anxiolytic and antidepressant effects in animal models. The compound has also been shown to reduce drug-seeking behavior in rats. 2-Chloro-1-[4-(1H-indol-4-yl)piperazin-1-yl]ethanone has been found to increase the release of serotonin in the prefrontal cortex and hippocampus, which are brain regions involved in regulating mood and behavior.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Chloro-1-[4-(1H-indol-4-yl)piperazin-1-yl]ethanone in lab experiments is its high affinity for the serotonin 5-HT2C receptor, which makes it a promising candidate for the treatment of various neurological disorders. However, one limitation is that the compound has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on 2-Chloro-1-[4-(1H-indol-4-yl)piperazin-1-yl]ethanone. One direction is to further investigate the compound's potential use in treating various neurological disorders, including depression, anxiety, and addiction. Another direction is to explore the compound's safety and efficacy in human clinical trials. Additionally, further research is needed to understand the molecular mechanisms underlying 2-Chloro-1-[4-(1H-indol-4-yl)piperazin-1-yl]ethanone's effects on serotonin release and neurotransmitter signaling.
Synthesis Methods
The synthesis of 2-Chloro-1-[4-(1H-indol-4-yl)piperazin-1-yl]ethanone involves the reaction of 1-(4-(1H-indol-4-yl)piperazin-1-yl)ethanone with thionyl chloride and hydrogen chloride gas. This reaction results in the formation of 2-chloro-1-[4-(1H-indol-4-yl)piperazin-1-yl]ethanone. The purity of the compound can be increased through recrystallization.
Scientific Research Applications
2-Chloro-1-[4-(1H-indol-4-yl)piperazin-1-yl]ethanone has been studied for its potential use in treating various neurological disorders, including depression, anxiety, and addiction. The compound's high affinity for the serotonin 5-HT2C receptor makes it a promising candidate for the treatment of these disorders. 2-Chloro-1-[4-(1H-indol-4-yl)piperazin-1-yl]ethanone has also been found to have anxiolytic and antidepressant effects in animal models.
properties
IUPAC Name |
2-chloro-1-[4-(1H-indol-4-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c15-10-14(19)18-8-6-17(7-9-18)13-3-1-2-12-11(13)4-5-16-12/h1-5,16H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHQWFHWQVPVJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[4-(1H-indol-4-yl)piperazin-1-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B3005171.png)
![N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B3005175.png)
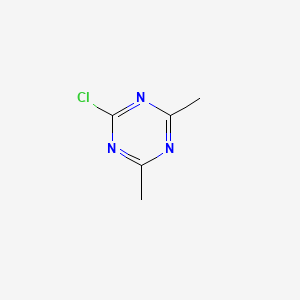
![4-butoxy-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3005178.png)
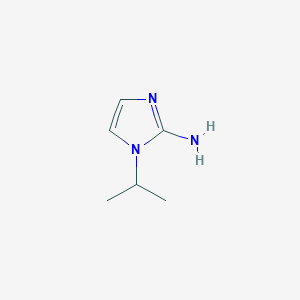
![6-acetyl-2-(cinnamylthio)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3005181.png)
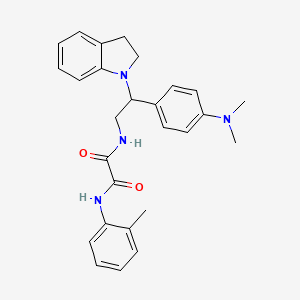



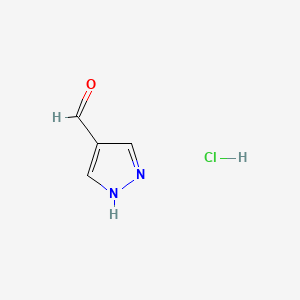
![2-[(4-Fluorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3005191.png)

